2-(2'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid
Overview
Description
“2-(2’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid” is a compound that consists of a biphenyl group, which is a type of aromatic hydrocarbon with two phenyl rings , and an acetic acid group, which is a simple carboxylic acid . The biphenyl group in this compound is substituted with a chlorine atom at the 2’ position .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, benzidine, an aromatic diamine, has been coupled with ethyl cyanoacetate and malononitrile to give azo-hydrazo products, which were then cyclized using hydrazine and phenyl hydrazine to give 4,4’-([1,1’-biphenyl]-4,4’-diylbis(hydrazin-2-yl-1-ylidene))bis pyrazole derivatives .Molecular Structure Analysis
The molecular structure of “2-(2’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid” can be inferred from its name. It contains a biphenyl group, which consists of two phenyl rings connected by a single bond. One of the phenyl rings is substituted with a chlorine atom at the 2’ position. The biphenyl group is further substituted with an acetic acid group .Scientific Research Applications
- Field : Bioorganic Chemistry and Medicinal Chemistry
- Application : Biphenyl and dibenzofuran derivatives, which can be synthesized from chloroacetic acid, have been studied for their potential as antimicrobial agents against antibiotic-resistant bacteria .
- Method : These compounds were designed and synthesized by Suzuki-coupling and demethylation reactions .
- Results : Eleven compounds exhibited potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens .
- Field : Industrial Chemistry
- Application : Chloroacetic acid is used to prepare the thickening agent carboxymethyl cellulose and carboxymethyl starch .
- Method : The specific method of application is not provided in the source .
- Results : The outcome of this application is the production of thickening agents used in various industries .
- Field : Agricultural Chemistry
- Application : Chloroacetic acid is used in the production of phenoxy herbicides by etherification with chlorophenols .
- Method : The specific method of application is not provided in the source .
- Results : The outcome of this application is the production of herbicides used in agriculture .
Antibacterial Agents
Thickening Agent
Herbicides
properties
IUPAC Name |
2-[4-(2-chlorophenyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-13-4-2-1-3-12(13)11-7-5-10(6-8-11)9-14(16)17/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNVQJYOSMHROS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362717 | |
Record name | (2'-Chloro[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid | |
CAS RN |
5001-98-9 | |
Record name | (2'-Chloro[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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